Stereochemistry-Driven Biological Activity: (2R,3S) vs. (2S,3R) Final Product Comparison
The final active pharmaceutical ingredient derived from this intermediate, halofuginone, exhibits activity that is strictly dependent on the (2R,3S) configuration [1]. The (2R,3S)-(+)-enantiomer shows potent in vitro inhibition of C. parvum with an IC50 of 0.44 nM, whereas the (2S,3R)-(-)-enantiomer, derived from the corresponding (2S,3R) intermediate, is essentially inactive, failing to reach 50% inhibition at concentrations up to 1 µM [1]. This directly confirms that the (2R,3S) intermediate is mandatory for producing a therapeutically meaningful final compound.
| Evidence Dimension | In vitro antiprotozoal activity (IC50) of final derived drug molecule (halofuginone) |
|---|---|
| Target Compound Data | IC50 = 0.44 nM (for (2R,3S)-(+)-halofuginone derived from this intermediate) |
| Comparator Or Baseline | IC50 > 1000 nM (for (2S,3R)-(-)-halofuginone derived from the (2S,3R) enantiomer of this intermediate) |
| Quantified Difference | >2270-fold difference in potency |
| Conditions | In vitro culture of Cryptosporidium parvum; compound concentration range not explicitly specified for the comparator but reported as inactive at 1 µM. |
Why This Matters
For a procurement specialist or a medicinal chemist, selecting the wrong stereoisomer of this intermediate guarantees the synthesis of a biologically inactive final product, rendering the entire synthesis effort and associated costs wasted.
- [1] Linder, M.R., Hecker, S.J., Jansen, K.U., et al. (2007) (2R,3S)-(+)- and (2S,3R)-(-)-Halofuginone lactate: synthesis, absolute configuration, and activity against Cryptosporidium parvum. Bioorg Med Chem Lett, 17(15), 4140-3. PMID: 17544270. View Source
